Delanzomib

Description

This compound has been used in trials studying the treatment of Solid Tumors, Multiple Myeloma, and Lymphoma, Non-Hodgkin.

This compound is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. This compound represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

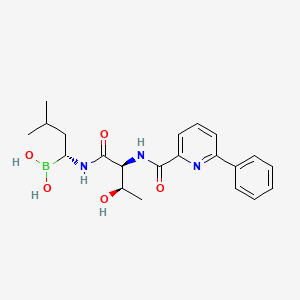

a P2 threonine boronic acid orally active proteasome imhibitor; structure in first source

Properties

IUPAC Name |

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFBTAPEPRWNKH-CCKFTAQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025656 | |

| Record name | Delanzomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847499-27-8 | |

| Record name | Delanzomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847499-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delanzomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847499278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delanzomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delanzomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELANZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF28942WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Delanzomib in Multiple Myeloma

Introduction

This compound (CEP-18770) is a novel, orally active, and reversible proteasome inhibitor that was investigated for the treatment of multiple myeloma (MM) and other malignancies.[1][2] As a P2 threonine boronic acid derivative, it demonstrated potent anti-myeloma effects in preclinical studies by targeting the ubiquitin-proteasome pathway, a cornerstone of protein homeostasis and a critical therapeutic target in multiple myeloma.[3][4] This pathway is responsible for the degradation of damaged or unneeded proteins, including key regulators of cell cycle progression, apoptosis, and transcription.[5][6] In MM cells, which are characterized by the mass production of monoclonal proteins, maintaining proteostasis is crucial for survival, making them particularly vulnerable to proteasome inhibition.[7]

Despite promising preclinical data, the clinical development of this compound for multiple myeloma was discontinued based on the efficacy results from a Phase I/II study in patients with relapsed and refractory disease.[3][4] This guide provides a detailed overview of this compound's mechanism of action, summarizing the key signaling pathways it modulates, presenting quantitative data from preclinical and clinical studies, and outlining the methodologies of key experiments.

Core Mechanism of Action: Inhibition of the 26S Proteasome

The primary mechanism of action of this compound is the potent and selective inhibition of the 26S proteasome. This large, multi-catalytic protease complex is the central executioner of the ubiquitin-proteasome pathway (UPP).[6]

This compound primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the 20S catalytic core of the proteasome.[4] It demonstrates only marginal inhibition of the trypsin-like (β2) and peptidylglutamyl (β5) activities.[2] By reversibly binding to these subunits, this compound blocks their proteolytic activity, leading to a cellular accumulation of polyubiquitinated proteins.[2][5] This disruption of protein degradation has profound downstream consequences, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Key Downstream Signaling Pathways

The inhibition of the proteasome by this compound triggers several critical anti-tumor signaling cascades.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade for the survival, proliferation, and drug resistance of multiple myeloma cells.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The canonical activation of NF-κB requires the ubiquitination and subsequent proteasomal degradation of IκBα, which frees NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-survival genes, including anti-apoptotic proteins (e.g., XIAP), cell cycle regulators, and cytokines like IL-6 that are crucial in the myeloma microenvironment.[2][6]

This compound blocks the degradation of IκBα, thereby preventing NF-κB activation.[2][9] This leads to a time- and concentration-dependent suppression of NF-κB DNA-binding activity, resulting in the decreased expression of NF-κB target genes that mediate the growth and survival of tumor cells.[2]

Induction of Apoptosis via Stabilization of Tumor Suppressors

Proteasome inhibition prevents the degradation of numerous pro-apoptotic proteins and tumor suppressors, tipping the cellular balance towards programmed cell death. A key player in this process is the tumor suppressor protein p53.[10] By blocking its proteasomal degradation, this compound leads to the stabilization and accumulation of p53.[10][11] This, in turn, transcriptionally upregulates downstream pro-apoptotic target genes, including p21 (a cell cycle inhibitor) and the BH3-only proteins PUMA and Noxa, which are critical initiators of the intrinsic mitochondrial apoptosis pathway.[10][11]

The accumulation of pro-apoptotic proteins and the activation of stress pathways ultimately converge on the activation of caspases, the executioners of apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3 (or caspase-7 in caspase-3 deficient cells), which are hallmark indicators of apoptosis.[11]

Activation of p38/JNK Stress Pathways

Proteasome inhibition is a significant cellular stressor that can activate the p38 and c-Jun N-terminal kinase (JNK) stress-activated protein kinase pathways.[10] Activation and phosphorylation of p38 and JNK are associated with the intrinsic cell death pathway and can contribute to p53 activation, further amplifying the pro-apoptotic signal.[10][12] Studies have shown that this compound treatment leads to the upregulation and phosphorylation of both p38 and JNK.[10][11]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| RPMI-8226 | Multiple Myeloma | 5.6 | [2] |

| U266 | Multiple Myeloma | - | [2] |

| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 | [2] |

| LoVo | Colon Cancer | 11.3 | [2] |

| A2780 | Ovarian Cancer | 13.7 | [2] |

| PC3 | Prostate Cancer | 22.2 | [2] |

| H460 | Lung Cancer | 34.2 | [2] |

| MDA-MB-361 | Breast Cancer (Luminal B) | 5.0 | [11] |

| MDA-MB-468 | Breast Cancer (TNB) | 13.0 | [11] |

| MDA-MB-231 | Breast Cancer (TNB) | 27.0 | [11] |

Note: The U266 cell line was shown to be sensitive to this compound, but a specific IC₅₀ value was not provided in the cited source.

Table 2: Clinical Trial Results (Phase I/II Study NCT01023880)

| Parameter | Result | Reference |

| Patient Population | 61 patients with relapsed/refractory multiple myeloma | [3] |

| Dosing Schedule | Intravenous administration on Days 1, 8, and 15 in 28-day cycles | [3] |

| Maximum Tolerated Dose (MTD) | 2.1 mg/m² | [3] |

| Dose-Limiting Toxicities (DLTs) | Rash and thrombocytopenia (observed at 2.4 mg/m²) | [3] |

| Most Common Adverse Events | Nausea, vomiting, anorexia, fatigue, pyrexia | [3] |

| Grade 3/4 Hematologic Events | Thrombocytopenia (53%), Neutropenia (23%) | [3] |

| Peripheral Neuropathy | 21% of patients (limited to Grades 1/2) | [3] |

| Efficacy at MTD (n=47) | Partial Response (PR): 9% (4 patients) | [3] |

| Stable Disease (SD): 55% (26 patients) | [3] | |

| Median Time to Progression | 2.5 months | [3] |

| Development Status for MM | Discontinued based on efficacy results | [3] |

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Peptide Substrate)

This assay measures the specific catalytic activities of the proteasome in cell lysates. The chymotrypsin-like activity is most commonly assayed as it is considered the most important for proteasome function.[13][14]

Methodology:

-

Cell Lysis: Human multiple myeloma cells are washed with cold phosphate-buffered saline (PBS) and lysed in a homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 5 mM MgCl₂, 2 mM ATP, 250 mM sucrose) at 4°C.[2] Cell debris is removed by centrifugation to obtain the supernatant containing the proteasome.

-

Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method like the Bradford or BCA assay to ensure equal protein loading.[13]

-

Enzymatic Reaction: The cell lysate is incubated with a specific fluorogenic peptide substrate. For chymotrypsin-like activity, Suc-LLVY-AMC is commonly used.[13][14]

-

Fluorescence Measurement: As the proteasome cleaves the substrate, the fluorescent aminomethylcoumarin (AMC) group is released. The increase in fluorescence is measured over time using a microplate reader at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[13]

-

Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. Results are often normalized to the total protein concentration.

Cell Viability Assay (CCK-8 or similar)

This assay quantifies the number of viable cells in a culture after treatment with a cytotoxic agent like this compound, allowing for the determination of IC₅₀ values.

Methodology:

-

Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are incubated with a range of concentrations of this compound (e.g., 0.001–1 μM) for a specified duration (e.g., 72 hours).[11] A vehicle-only control is included.

-

Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8), which contains a WST-8 tetrazolium salt, is added to each well.

-

Incubation: The plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 salt to a soluble, colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 450 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to the control is calculated, and IC₅₀ values are determined from the dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in a binding buffer and stained with fluorescently-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)

-

Conclusion

This compound is a potent, reversible inhibitor of the chymotrypsin-like and caspase-like activities of the 26S proteasome. Its mechanism of action in multiple myeloma is centered on the disruption of protein homeostasis, which leads to the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis through the stabilization of tumor suppressor proteins like p53 and the activation of stress-related p38/JNK signaling. Preclinical studies demonstrated significant anti-myeloma activity at nanomolar concentrations. However, in a Phase I/II clinical trial for relapsed/refractory multiple myeloma, this compound showed limited clinical efficacy, with a low overall response rate, which ultimately led to the discontinuation of its development for this indication. The comprehensive data gathered on its mechanism provides valuable insights into the biological consequences of proteasome inhibition and informs the continued development of novel therapeutics for multiple myeloma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A critical role for the NFkB pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

Delanzomib Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delanzomib (formerly CEP-18770) is a second-generation, orally bioavailable, and reversible proteasome inhibitor that has been investigated for the treatment of various malignancies, including multiple myeloma and solid tumors.[1][2] As a P2 threonine boronic acid derivative, its mechanism of action involves the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key regulator of intracellular protein degradation.[1][3][4] This inhibition leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways, and ultimately, induction of apoptosis in cancer cells.[1][3][4] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Structure and Mechanism of Action

This compound's core structure features a dipeptidyl boronic acid that forms a reversible covalent bond with the active site threonine residue of the proteasome's β5 subunit, which is responsible for the CT-L activity.[5] The boronic acid moiety is crucial for its inhibitory activity. This compound also demonstrates some inhibition of the caspase-like (C-L) activity mediated by the β1 subunit.[2]

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized by its potent inhibition of the proteasome and its cytotoxic effects on various cancer cell lines.

Table 1: In Vitro Proteasome Inhibition by this compound

| Target | IC50 (nM) | Ki (nM) | Notes |

| Chymotrypsin-like (CT-L) activity of the proteasome | 3.8[3][4] | 1.4[6] | Potent and primary target. |

| Caspase-like (C-L) activity of the proteasome | >100 | - | Marginal inhibition.[5] |

| Tryptic-like activity of the proteasome | >100 | - | Marginal inhibition.[3] |

Table 2: In Vitro Cytotoxicity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) |

| RPMI-8226 | Multiple Myeloma | 5.6[3] |

| U266 | Multiple Myeloma | - |

| A2780 | Ovarian Cancer | 13.7[3] |

| PC3 | Prostate Cancer | 22.2[3] |

| H460 | Lung Cancer | 34.2[3] |

| LoVo | Colon Cancer | 11.3[3] |

| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2[3] |

| T-47D | Breast Cancer | <20 |

| MDA-MB-361 | Breast Cancer | <20 |

| MCF-7 | Breast Cancer | >500 |

Signaling Pathway and Experimental Workflow

Ubiquitin-Proteasome Pathway and this compound Inhibition

Caption: this compound inhibits the 26S proteasome, blocking protein degradation.

General Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's in vitro efficacy.

Experimental Protocols

Proteasome Activity Assay in Cell Extracts

This protocol is adapted from methodologies used to assess proteasome inhibition.[3]

-

Cell Lysis:

-

Wash human multiple myeloma cells twice with cold phosphate-buffered saline (PBS).

-

Pellet the cells and lyse them with one volume of glass beads (<106 microns) and an equal volume of homogenization buffer (50 mM Tris pH 7.4, 1 mM dithiothreitol, 5 mM MgCl2, 2 mM ATP, and 250 mM sucrose).

-

Vortex at high speed for 15-30 minutes at 4°C.

-

Centrifuge at 16,000 x g for 5 minutes to remove beads, membrane fractions, nuclei, and cell debris.

-

Quantify the protein content of the supernatant using a Bradford assay.

-

-

Proteasome Activity Measurement:

-

Assay proteasome activity using a fluorogenic substrate, such as Suc-LLVY-AMC for the chymotrypsin-like activity.

-

Incubate cell extracts with the substrate in the presence or absence of varying concentrations of this compound.

-

Measure the fluorescence generated from the cleavage of the AMC group over time using a fluorometer.

-

Calculate the rate of substrate cleavage to determine the level of proteasome activity and the inhibitory effect of this compound.

-

Cell Viability/Cytotoxicity Assay (CCK-8 Assay)

This protocol is based on a method to determine the cytotoxic effects of this compound on breast cancer cell lines.[7]

-

Cell Seeding:

-

Seed breast cancer cells in 96-well clear-bottom plates at a density of 5 x 10³ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Add increasing concentrations of this compound (e.g., 0.001–1 µM) to the wells.

-

Incubate the cells for 72 hours.

-

-

Cell Viability Measurement:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well containing 190 µL of medium.

-

Incubate for 1 hour.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Plot the data to generate a cell viability curve and calculate the IC50 value.

-

Immunoblotting for Protein Accumulation

This protocol is a standard method to detect the accumulation of specific proteins following proteasome inhibition.[7]

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on a rotator at 4°C for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 60 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., ubiquitinated proteins, IκBα, cleaved caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Structure-Activity Relationship Insights

While a comprehensive library of this compound analogs with corresponding activity data is not publicly available, several SAR insights can be inferred from its structure and comparison with other boronic acid-based proteasome inhibitors like bortezomib.

-

Boronic Acid Moiety: This is the critical pharmacophore responsible for the reversible covalent interaction with the N-terminal threonine of the proteasome's active site. Modification or replacement of this group would likely abrogate activity.

-

Dipeptide Backbone: The peptide-like structure mimics the natural substrates of the proteasome, facilitating its binding to the active site. The specific amino acid residues influence the selectivity and potency for the different catalytic subunits (β1, β2, and β5). This compound's P2 threonine is a key feature.

-

N-terminal Capping Group: The pyrazinylcarbonyl group of bortezomib is replaced by a 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide group in this compound. This modification significantly impacts the molecule's properties, including oral bioavailability and potentially its off-target effects. The lack of significant neurotoxicity observed with this compound compared to bortezomib may be attributed to differences in this capping group and its interactions with off-target proteins.[2]

-

Stereochemistry: The stereochemistry of the amino acid residues and the boronic acid-containing carbon is crucial for proper orientation and binding within the proteasome's active site.

Conclusion

This compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome. Its structure, centered around a P2 threonine boronic acid, dictates its mechanism of action and biological activity. While detailed SAR studies with a wide range of analogs are not extensively published, the available data on its potent in vitro activity against various cancer cell lines, coupled with an understanding of its core structural features, provide a solid foundation for its further investigation and the design of next-generation proteasome inhibitors. The experimental protocols detailed herein offer standardized methods for the continued evaluation of this compound and related compounds in a research setting.

References

- 1. This compound | C21H28BN3O5 | CID 24800541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Delanzomib and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible proteasome inhibitor that has been investigated for the treatment of various cancers, including multiple myeloma. As a peptide boronic acid, its synthesis involves the strategic coupling of amino acid and peptide fragments with a boronic acid-containing moiety. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary precursors, reaction steps, and experimental protocols. Furthermore, it explores the synthesis of related analogs, presents key quantitative data in a comparative format, and visualizes the critical signaling pathways affected by this compound's mechanism of action.

Introduction

This compound, with the chemical name [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid, is a dipeptidyl boronic acid that selectively and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes and inducing apoptosis in cancer cells.[3] The synthesis of this compound is a multi-step process requiring careful control of stereochemistry and protecting group strategies, typical for peptide synthesis, combined with the unique chemistry of boronic acids.

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound breaks the molecule down into three key building blocks:

-

6-Phenylpicolinic Acid (1): The N-terminal capping group.

-

L-Threonine (2): The central amino acid residue.

-

(R)-1-amino-3-methylbutylboronic acid (Boroleucine) (3): The C-terminal residue responsible for proteasome inhibition.

The primary synthetic challenge lies in the stereospecific coupling of these fragments and the protection/deprotection of the boronic acid moiety. A common strategy involves using a protected form of boroleucine, such as a pinanediol ester, to facilitate purification and prevent unwanted side reactions.

Synthesis of Precursors

Synthesis of 6-Phenylpicolinic Acid (1)

6-Phenylpicolinic acid can be synthesized via several methods, including Suzuki coupling of a halogenated picolinic acid with phenylboronic acid. Commercially, it is also readily available from various chemical suppliers.[1][4]

Synthesis of (R)-1-amino-3-methylbutylboronic acid Pinanediol Ester (Protected Boroleucine) (7)

The synthesis of the chiral aminoboronic acid is a critical step. A common approach utilizes the Matteson homologation of a chiral boronic ester with a dichloromethyl)lithium, followed by displacement of the chlorides with an azide and subsequent reduction. The amine is often protected (e.g., as a trifluoroacetate salt) for stability and handling. The commercially available (R)-Boroleucine (+)-pinanediol ester trifluoroacetate salt is a convenient starting material for the synthesis of this compound.[5][6]

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent approach, as outlined in the workflow below.

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine methyl ester (Intermediate A)

To a solution of 6-phenylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. L-threonine methyl ester hydrochloride (1.0 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine (Intermediate B)

Intermediate A is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then acidified to pH 2-3 with 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield Intermediate B, which is often used in the next step without further purification.

Step 3: Synthesis of Protected this compound (Pinanediol Ester)

To a solution of Intermediate B (1.0 eq) in anhydrous DCM are added HATU (1.1 eq) and DIPEA (2.0 eq). The mixture is stirred for 15 minutes at room temperature. (R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.0 eq) is then added, and the reaction is stirred overnight at room temperature. The workup is similar to Step 1, and the crude product is purified by flash chromatography to yield the protected this compound.

Step 4: Deprotection to Yield this compound

The protected this compound (1.0 eq) is dissolved in a biphasic mixture of methanol and hexane. 2-Methylpropylboronic acid (isobutylboronic acid) (2.8 eq) and 2N aqueous hydrochloric acid (1.0 eq) are added. The mixture is stirred vigorously at room temperature for 24 hours. The hexane layer is removed, and the methanolic layer is washed with fresh hexane. Ethyl acetate is added to the methanol layer, and the solution is concentrated. The residue is taken up in ethyl acetate and washed with a mixture of saturated NaCl solution and 10% NaHCO3. The organic phase is dried over sodium sulfate and concentrated. The resulting solid is triturated with diethyl ether to afford this compound as a white amorphous solid.[7]

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows the same synthetic strategy, with variations in one of the three key building blocks.

-

Variation of the N-terminal capping group: Replacing 6-phenylpicolinic acid with other substituted aromatic or heterocyclic carboxylic acids allows for the exploration of the S3 binding pocket of the proteasome.

-

Variation of the central amino acid: Substituting L-threonine with other natural or unnatural amino acids can probe the importance of the hydroxyl group and the overall stereochemistry for biological activity.

-

Variation of the boronic acid residue: Modification of the leucine side chain in the boroleucine fragment can influence potency and selectivity.

The modular nature of the synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Quantitative Data

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data | Reference |

| 6-Phenylpicolinic Acid | C₁₂H₉NO₂ | 199.21 | - | Commercially Available | [1] |

| (R)-Boroleucine (+)-Pinanediol Ester Amine | C₁₅H₂₈BNO₂ | 265.20 | - | Commercially Available | [5] |

| Protected this compound | C₃₆H₅₁BN₃O₆ | 632.62 | 60-70 (from Intermediate B) | ¹H NMR, LC-MS | - |

| This compound | C₂₁H₂₈BN₃O₅ | 413.28 | ~65 (Deprotection Step) | ¹H NMR, ¹³C NMR, HRMS | [7] |

| This compound Analog (Bortezomib) | C₁₉H₂₅BN₄O₄ | 384.24 | - | IC₅₀ (20S proteasome): ~0.6 nM | - |

| This compound Analog (Ixazomib) | C₁₄H₁₇BCl₂N₂O₄ | 363.02 | - | IC₅₀ (β5 subunit): ~0.93 nM | - |

In Vitro Activity of this compound

| Target | IC₅₀ (nM) | Cell Lines | Reference |

| Chymotrypsin-like proteasome activity | 3.8 | - | [3] |

| RPMI-8226 (Multiple Myeloma) | 5.6 | Human | - |

| HS-Sultan (Anaplastic Non-Hodgkin Lymphoma) | 8.2 | Human | - |

| LoVo (Colon Cancer) | 11.3 | Human | - |

| A2780 (Ovarian Cancer) | 13.7 | Human | - |

| PC3 (Prostate Cancer) | 22.2 | Human | - |

| H460 (Lung Cancer) | 34.2 | Human | - |

Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of the ubiquitin-proteasome pathway, which in turn affects downstream signaling cascades critical for cancer cell survival and proliferation.

Inhibition of the NF-κB Pathway

In unstimulated cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-survival signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.[2][3][8]

Caption: this compound inhibits the proteasome, preventing IκBα degradation and subsequent NF-κB activation.

Stabilization of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by E3 ligases like MDM2 and subsequent degradation by the proteasome. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to accumulate and activate the transcription of genes that promote cell cycle arrest or apoptosis. By inhibiting the proteasome, this compound prevents the degradation of p53, leading to its accumulation and the induction of apoptosis in cancer cells.[9][10][11][12]

Caption: this compound's inhibition of the proteasome leads to the stabilization and accumulation of the p53 tumor suppressor protein.

Conclusion

The synthesis of this compound and its analogs is a well-defined process rooted in modern peptide and boronic acid chemistry. This guide provides a foundational understanding of the synthetic strategies, experimental considerations, and the biological context of this compound's action. The modularity of the synthesis offers a robust platform for the development of novel proteasome inhibitors with potentially improved therapeutic indices. A thorough understanding of the synthetic pathways and the molecular mechanisms of action is crucial for the continued development of this important class of anticancer agents.

References

- 1. scbt.com [scbt.com]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 39774-28-2|6-Phenylpicolinic acid| Ambeed [ambeed.com]

- 5. (R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine | C15H28BNO2 | CID 44244714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-Boroleucine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate 179324-87-9 [sigmaaldrich.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P53: Stability from the Ubiquitin–Proteasome System and Specific 26S Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Boronic Acid Chemistry and Reactivity of Delanzomib

Introduction

Delanzomib (formerly known as CEP-18770) is a second-generation, orally bioavailable proteasome inhibitor investigated for the treatment of various cancers, including multiple myeloma.[1][2] It belongs to the class of P2 threonine boronic acid derivatives, a group of compounds designed to specifically target the catalytic core of the proteasome.[3][4][] The clinical efficacy of proteasome inhibitors stems from their ability to disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells. The heart of this compound's pharmacological activity lies in the unique chemistry and reactivity of its boronic acid "warhead," which engages in a specific and reversible interaction with its target. This guide provides a detailed examination of this core chemistry for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic dipeptidyl boronic acid analog. Its structure is characterized by a peptide backbone that directs the molecule to the proteasome's active site and a terminal boronic acid group that acts as the reactive moiety.

-

Chemical Name: [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]-1-oxobutyl]amino]-3-methylbutyl]boronic acid[2]

-

Molecular Weight: 413.28 g/mol [6]

The key functional groups are the boronic acid (-B(OH)₂), a secondary alcohol, and multiple amide bonds, which contribute to its binding specificity through hydrogen bonding interactions within the proteasome's catalytic pocket.

The Boronic Acid Moiety: Core Chemistry and Reactivity

The boronic acid functional group is central to this compound's mechanism of action. Boron, in its sp² hybridized state in a boronic acid, possesses a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid. This electrophilic nature allows it to readily and reversibly react with nucleophiles, most notably the hydroxyl groups of serine or threonine residues found in the active sites of certain proteases.

The primary reaction is the formation of a stable, yet reversible, tetrahedral boronate complex with the N-terminal threonine residue of the proteasome's active site. This covalent interaction effectively blocks the catalytic activity of the enzyme. The reversibility of this bond is a defining characteristic of boronic acid inhibitors like this compound, distinguishing them from irreversible inhibitors such as the epoxyketone-based carfilzomib.[7][8][9]

Mechanism of Proteasome Inhibition

The 26S proteasome is a multi-subunit complex responsible for degrading ubiquitinated proteins. Its catalytic activity resides within the 20S core particle, which contains three types of active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). This compound, like bortezomib, primarily targets the chymotrypsin-like activity of the β5 subunit, which is crucial for the degradation of many regulatory proteins in cancer cells.[10][11][12] It also demonstrates inhibitory activity against the β1 subunit.[10][13]

The inhibition process is a two-step mechanism:

-

Initial Non-covalent Binding: this compound's peptide-like structure first docks into the active site of the β5 subunit.

-

Reversible Covalent Bond Formation: The electrophilic boron atom is attacked by the hydroxyl oxygen of the catalytic N-terminal threonine residue, forming a tetrahedral boronate adduct. This adduct mimics the transition state of peptide bond hydrolysis, thereby locking the enzyme in an inactive state.

Figure 1: Mechanism of this compound's interaction with the proteasome active site.

Disruption of Key Signaling Pathways

By inhibiting the proteasome, this compound prevents the degradation of numerous regulatory proteins, leading to the disruption of downstream signaling pathways critical for tumor cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for degrading phosphorylated IκBα, which frees NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. This compound's inhibition of the proteasome stabilizes IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its activity.[3][4][][6] This leads to decreased expression of genes involved in cell adhesion, proliferation, and angiogenesis, ultimately promoting apoptosis.[6][14]

Figure 2: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data

Inhibitory Activity

This compound is a potent inhibitor of the proteasome's chymotrypsin-like activity and demonstrates cytotoxicity across a range of cancer cell lines.

| Parameter | Value | Cell Line / Target | Reference |

| IC₅₀ (Proteasome) | 3.8 nM | Chymotrypsin-like activity (β5) | [6][12][14] |

| IC₅₀ (Proteasome) | ~70 nM | Caspase-like activity (β1) | [12] |

| IC₅₀ (Cell Viability) | 5.6 nM | RPMI8226 (Multiple Myeloma) | [6] |

| IC₅₀ (Cell Viability) | 8.2 nM | HS-Sultan (Non-Hodgkin Lymphoma) | [6] |

| IC₅₀ (Cell Viability) | 11.3 nM | LoVo (Colon Cancer) | [6] |

| IC₅₀ (Cell Viability) | 13.7 nM | A2780 (Ovarian Cancer) | [6] |

| IC₅₀ (Cell Viability) | 22.2 nM | PC3 (Prostate Cancer) | [6] |

| IC₅₀ (Cell Viability) | 34.2 nM | H460 (Lung Cancer) | [6] |

| IC₅₀ (Cell Viability) | 8 - 38 nM | HER2+ Breast Cancer Cells | [15] |

Table 1: Summary of this compound's in vitro inhibitory concentrations.

Comparative Reaction Kinetics

A key differentiator among boronic acid-based proteasome inhibitors is their binding and dissociation kinetics. This compound is characterized by a particularly slow dissociation rate from the proteasome, leading to sustained target inhibition.[7][13]

| Inhibitor | Kᵢ (nM) | Dissociation Half-Life (t₁/₂) | Reference |

| This compound | 1.4 nM | >138 min | [9][16] |

| Bortezomib | 1.6 nM | 43.8 min | [9][16] |

| Ixazomib | 4.9 nM | 7.2 min | [9][16] |

Table 2: Comparison of equilibrium and kinetic parameters for boronic acid proteasome inhibitors.

Experimental Protocols

Protocol 1: Cell-Free Proteasome Activity Assay

This protocol outlines a method to determine the IC₅₀ of this compound against the chymotrypsin-like activity of the 20S proteasome.

-

Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound stock solution in DMSO, 96-well black microplates.

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the this compound dilutions (or DMSO vehicle control) to wells containing assay buffer and purified 20S proteasome. c. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader. f. Calculate the rate of reaction for each concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (Crystal Violet) Assay

This protocol measures the cytotoxic effect of this compound on cancer cells.

-

Reagents: Cancer cell line of interest, complete culture medium, this compound stock solution, 96-well clear microplates, crystal violet staining solution (0.5% crystal violet in 25% methanol), solubilization solution (e.g., 1% SDS in water).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[15] c. Remove the medium and gently wash the cells with PBS. d. Fix the cells with methanol for 10-15 minutes. e. Stain the fixed cells with crystal violet solution for 20 minutes at room temperature. f. Wash away excess stain with water and allow the plate to air dry. g. Solubilize the stain by adding a solubilization solution to each well. h. Measure the absorbance at ~570 nm using a microplate reader. i. Normalize the data to the vehicle control and plot to calculate the IC₅₀.

Protocol 3: Immunoblotting for IκBα Stabilization

This protocol visualizes the pharmacodynamic effect of this compound on the NF-κB pathway.

-

Reagents: Cancer cell line, complete culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), primary antibody against IκBα, secondary HRP-conjugated antibody, ECL substrate.

-

Procedure: a. Culture cells and treat with this compound (e.g., 20 nM) or vehicle for various time points (e.g., 0, 2, 4, 8 hours).[6][14] b. Harvest and lyse the cells on ice. c. Determine protein concentration using a BCA assay. d. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. e. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6] f. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. g. Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. i. Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system. An increase in the IκBα band intensity over time indicates proteasome inhibition.

Synthesis and Potential Bioactivation

This compound is produced via multi-step organic synthesis. While specific proprietary routes are not fully public, patent literature describes general methods for creating dipeptidyl boronic acids. A common final step involves the deprotection of the boronic acid moiety from a boronate ester (e.g., a pinanediol ester) to yield the free boronic acid.

Figure 3: High-level workflow for the final deprotection step in this compound synthesis.

A noteworthy aspect of the reactivity of peptide boronic acids is their potential for metabolic bioactivation. Studies on related compounds like bortezomib and ixazomib have shown that they can be metabolized in vitro to form electrophilic imine amide intermediates.[17] These reactive metabolites can be subsequently trapped by endogenous nucleophiles like glutathione (GSH), forming GSH conjugates. This represents a potential pathway for detoxification but also a potential source of off-target effects. While not specifically detailed for this compound in the available literature, it is a plausible metabolic pathway given its structural similarity to other drugs in its class.

Conclusion

The chemistry and reactivity of this compound are intrinsically linked to its boronic acid core. This electrophilic moiety enables a potent, specific, and reversible covalent inhibition of the proteasome's chymotrypsin-like active site. The kinetic profile of this interaction, particularly its slow dissociation rate, provides sustained target engagement. This inhibition disrupts the degradation of key cellular proteins, most notably IκBα, leading to the suppression of the pro-survival NF-κB pathway and the induction of apoptosis in cancer cells. A thorough understanding of this boronic acid chemistry is fundamental for the rational design of future proteasome inhibitors and for optimizing the clinical application of this important class of therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Facebook [cancer.gov]

- 4. This compound | C21H28BN3O5 | CID 24800541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sapphire Bioscience [sapphirebioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vitro Anti-Cancer Spectrum of Delanzomib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delanzomib (CEP-18770) is an orally bioavailable, synthetic P2 threonine boronic acid derivative that acts as a potent and reversible inhibitor of the 26S proteasome.[1][2][3] It primarily targets the chymotrypsin-like (CT-L) activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins.[4][5] The UPS plays a vital role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[6][7] Dysregulation of this system is a hallmark of many cancers, making the proteasome an attractive therapeutic target.[6][7] this compound has demonstrated significant anti-tumor activity across a range of hematologic and solid tumor cell lines, positioning it as a noteworthy compound in the landscape of anti-cancer drug development.[8]

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the chymotrypsin-like activity of the proteasome with a high degree of potency (IC50: 3.8 nM).[4][5] This inhibition disrupts the normal protein degradation machinery within the cancer cell, leading to several downstream anti-neoplastic effects:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.[9][10] Its activation depends on the proteasomal degradation of its inhibitor, IκBα.[1][9] By blocking this degradation, this compound sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[1][5]

-

Stabilization of Tumor Suppressor Proteins: Many tumor suppressor proteins, such as p53, p21, and p27, are short-lived and are targeted for degradation by the proteasome.[6][11] this compound's inhibition of the proteasome leads to the accumulation of these proteins.[6][11] The stabilization of p53, for instance, can trigger the transcription of pro-apoptotic target genes like NOXA and PUMA, inducing programmed cell death.[6][11][12]

-

Induction of Apoptosis: The culmination of NF-κB inhibition, accumulation of tumor suppressors, and disruption of cellular homeostasis leads to the activation of the apoptotic cascade.[4] This is evidenced by the cleavage and activation of caspases (caspase-3, -7, -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][6][13]

-

Activation of Stress-Related Pathways: Studies show that this compound can enhance the phosphorylation of stress-activated protein kinases (SAPKs) such as JNK and p38, which are essential mediators of doxorubicin-induced cell death, suggesting a synergistic potential with conventional chemotherapies.[6][11]

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Proteasome Activity | - | 3.8 | [4][5] |

| Multiple Myeloma | RPMI-8226 | 5.6 | [5] |

| Non-Hodgkin Lymphoma | HS-Sultan | 8.2 | [5] |

| Colon Cancer | LoVo | 11.3 | [5] |

| Ovarian Cancer | A2780 | 13.7 | [5] |

| Prostate Cancer | PC3 | 22.2 | [5] |

| Lung Cancer | H460 | 34.2 | [5] |

| Breast Cancer | SK-BR-3 | 8 - 38 | [6] |

| MDA-MB-468 | 13 | [6] | |

| T-47D | < 20 | [6] | |

| MDA-MB-361 | < 20 | [6] | |

| MDA-MB-231 | 27 | [6] | |

| HCC1954 | 38 | [6] | |

| BT-549 | 100 | [6] | |

| MCF-7 | > 500 | [6] | |

| Cervical Cancer | HeLa, SiHa, ME-180, C33A, Caski | Relatively Low IC50 values reported | [11] |

Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro anti-cancer activity of this compound.

Cell Viability and Proliferation Assay (CCK-8 / MTT)

This assay quantifies the cytotoxic or cytostatic effect of this compound on cancer cell lines.

-

Principle: Tetrazolium salts (like WST-8 in CCK-8 or Thiazolyl Blue in MTT) are reduced by metabolically active cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO).[6]

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]

-

Reagent Addition: After incubation, CCK-8 or MTT reagent is added to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Plates are incubated for 1-4 hours to allow for formazan formation.

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis from the dose-response curves.[6]

-

Apoptosis Analysis by Western Blot

This method detects the activation of the apoptotic cascade by monitoring the cleavage of key proteins.

-

Principle: Apoptosis involves the activation of a cascade of cysteine proteases called caspases. Activated caspases cleave specific substrate proteins, such as PARP. Detecting these cleavage products by Western blot is a hallmark of apoptosis.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound (e.g., 2 µM) for various time points (e.g., 2, 4, 8, 24 hours).[13]

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved PARP, cleaved caspase-3, and/or cleaved caspase-7.[6] An antibody against a housekeeping protein (e.g., α-tubulin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Analysis by Western Blot

This protocol is used to investigate this compound's effect on specific signaling pathways.

-

Principle: Similar to the apoptosis analysis, this method uses specific antibodies to detect changes in the expression or phosphorylation status of key signaling proteins.

-

Protocol: The protocol is identical to the one described for apoptosis analysis, but it utilizes a different set of primary antibodies.

-

Antibodies Used: To analyze the p53 and MAPK pathways, antibodies against total and phosphorylated forms of p38 and JNK, as well as antibodies against p53 and its downstream targets p21, p27, PUMA, and NOXA, are used.[6][11][12]

Anchorage-Independent Growth (Soft Agar Colony Formation Assay)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells.

-

Principle: The ability of cells to grow and form colonies in a semi-solid medium (soft agar) without attachment to a solid substrate is a characteristic of transformed, cancerous cells.

-

Protocol:

-

Base Agar Layer: A layer of 0.6-0.8% agar in culture medium is cast in 6-well plates and allowed to solidify.

-

Cell-Agar Layer: Cells are suspended in a lower concentration of agar (e.g., 0.3-0.4%) mixed with culture medium containing various concentrations of this compound or a vehicle control.

-

Plating: The cell-agar suspension is layered on top of the solidified base layer.

-

Incubation: The plates are incubated for an extended period (e.g., 3 weeks) under standard cell culture conditions to allow for colony formation.[6]

-

Staining and Counting: After incubation, visible colonies are stained with a solution like crystal violet and counted manually or using an automated colony counter.

-

Analysis: The number and size of colonies in this compound-treated wells are compared to the control wells to determine the inhibition of anchorage-independent growth.[6]

-

Visualizations

Caption: Experimental workflow for assessing the in vitro anti-cancer activity of this compound.

Caption: Signaling pathways modulated by this compound leading to cancer cell apoptosis.

Conclusion

This compound demonstrates a broad spectrum of in vitro anti-cancer activity against various hematological and solid tumor cell lines.[5][6] Its primary mechanism, the potent inhibition of the proteasome's chymotrypsin-like activity, effectively disrupts key cellular pathways essential for cancer cell survival and proliferation, notably the NF-κB and p53 pathways.[1][6][11] The resulting accumulation of tumor suppressor proteins and pro-apoptotic factors, coupled with the suppression of pro-survival signaling, culminates in robust induction of apoptosis.[4][6] Furthermore, this compound shows synergistic potential with conventional chemotherapeutic agents like doxorubicin, enhancing their cytotoxic effects.[6][11][12] While clinical development for myeloma was discontinued due to toxicity concerns in a specific trial, the compelling preclinical data and its distinct efficacy profile warrant further investigation into its therapeutic potential, possibly in other malignancies or in different combination regimens.[3][14]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Delanzomib: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Pharmacological Profile of Delanzomib as a Proteasome Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CEP-18770) is an orally bioavailable, reversible, second-generation proteasome inhibitor that belongs to the class of P2 threonine boronic acid derivatives.[1][2] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and clinical findings.

Mechanism of Action

This compound exerts its therapeutic effects by reversibly inhibiting the catalytic activity of the 20S proteasome. It demonstrates potent and selective inhibition of the chymotrypsin-like activity, which is primarily mediated by the β5 subunit of the proteasome.[3][4] To a lesser extent, it also inhibits the caspase-like activity associated with the β1 subunit.[3] The inhibition of these subunits disrupts the normal degradation of intracellular proteins, leading to a state of cellular stress and the activation of apoptotic pathways.

A key downstream effect of this compound-mediated proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] In normal cellular function, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for the degradation of IκBα, which allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[3][5]

References

- 1. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]

Delanzomib Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of delanzomib, a novel proteasome inhibitor, in cancer cell lines. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret experiments related to this compound. This document details this compound's mechanism of action, summarizes its activity in various cancer cell lines, and provides detailed protocols for key experimental assays.

Core Concepts: this compound and Proteasome Inhibition

This compound (CEP-18770) is an orally bioavailable, synthetic P2 threonine boronic acid inhibitor that specifically targets the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and can trigger apoptosis in cancer cells.[3] A primary consequence of proteasome inhibition by this compound is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell survival, proliferation, and inflammation.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cancer cell lines.

Table 1: this compound Inhibition of Proteasome Activity and Cancer Cell Viability

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Chymotrypsin-like activity of the proteasome | 3.8 nM | [3] |

| IC50 | A2780 (Ovarian Cancer) | 13.7 nM | [3] |

| IC50 | PC3 (Prostate Cancer) | 22.2 nM | [3] |

| IC50 | H460 (Lung Cancer) | 34.2 nM | [3] |

| IC50 | LoVo (Colon Cancer) | 11.3 nM | [3] |

| IC50 | RPMI-8226 (Multiple Myeloma) | 5.6 nM | [3] |

| IC50 | U266 (Multiple Myeloma) | Not explicitly stated, but NF-κB activity is significantly inhibited. | [3] |

| IC50 | HS-Sultan (Anaplastic Non-Hodgkin Lymphoma) | 8.2 nM | [3] |

| IC50 | T-47D (Breast Cancer) | < 0.02 µM | [2] |

| IC50 | MDA-MB-361 (Breast Cancer) | < 0.02 µM | [2] |

| IC50 | MCF-7 (Breast Cancer) | > 0.5 µM | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described in this guide.

Caption: this compound's inhibition of the proteasome prevents IκBα degradation, sequestering NF-κB in the cytoplasm.

Caption: General experimental workflows for assessing this compound's target engagement and downstream effects.

Detailed Experimental Protocols

Proteasome Chymotrypsin-Like Activity Assay in Cell Lysates

This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory effect of this compound on the proteasome's chymotrypsin-like activity.[4][5]

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Assay Setup: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM) to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity of this compound-treated samples to the vehicle-treated control to determine the percent inhibition. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Western Blot for Detection of Ubiquitinated Proteins

This protocol outlines the steps to visualize the accumulation of ubiquitinated proteins in response to this compound treatment.[1][6]

Materials:

-

Cancer cell lines of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described in the previous protocol. Lyse the cells in RIPA buffer containing deubiquitinase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A high molecular weight smear is indicative of the accumulation of polyubiquitinated proteins.

Cellular Thermal Shift Assay (CETSA)

Materials:

-

Cancer cell lines of interest

-

This compound

-

PBS

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

PCR tubes or similar heat-resistant tubes

-

Thermal cycler or heating blocks

-

Western blotting or mass spectrometry equipment

Procedure:

-

Cell Treatment: Treat cultured cells with this compound or vehicle control at a desired concentration for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

-

Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and sonicating.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Protein: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (a proteasome subunit, e.g., PSMB5) remaining in the soluble fraction at each temperature point. This can be done by Western blotting or by mass spectrometry for a proteome-wide analysis.

-

Data Analysis: For Western blot analysis, quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of the target protein upon drug binding, confirming target engagement. The difference in the melting temperature (ΔTm) can be quantified.

Conclusion